molecular formula C12H15NO2 B14808611 3-Cyclopropoxy-5-isopropylisonicotinaldehyde

3-Cyclopropoxy-5-isopropylisonicotinaldehyde

Cat. No.: B14808611
M. Wt: 205.25 g/mol
InChI Key: LYPOPQLIXZBGSW-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-isopropylisonicotinaldehyde is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound features a cyclopropoxy group and an isopropyl group attached to an isonicotinaldehyde core, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-isopropylisonicotinaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclopropanation of a suitable precursor followed by the introduction of the isopropyl group and the aldehyde functionality. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of this compound with high precision and minimal waste.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-isopropylisonicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 3-Cyclopropoxy-5-isopropylisonicotinic acid.

    Reduction: Formation of 3-Cyclopropoxy-5-isopropylisonicotinalcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropoxy-5-isopropylisonicotinaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-isopropylisonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclopropoxy and isopropyl groups may contribute to the compound’s overall binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-5-isopropylisonicotinaldehyde is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-cyclopropyloxy-5-propan-2-ylpyridine-4-carbaldehyde

InChI

InChI=1S/C12H15NO2/c1-8(2)10-5-13-6-12(11(10)7-14)15-9-3-4-9/h5-9H,3-4H2,1-2H3

InChI Key

LYPOPQLIXZBGSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=CC(=C1C=O)OC2CC2

Origin of Product

United States

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